(R)-gamma-amino-gamma-cyanobutanoic acid, also known as 4-amino-4-cyanobutyric acid, is a compound classified under gamma amino acids. These amino acids are characterized by the presence of an amino group attached to the gamma carbon atom. This specific compound is primarily recognized as a metabolite in Saccharomyces cerevisiae, commonly known as baker's yeast, and is notable for its hydrophobic nature and low solubility in water .
The synthesis of (R)-gamma-amino-gamma-cyanobutanoic acid can be achieved through various methods, including enzymatic processes and chemical synthesis techniques. Enzymatic synthesis is particularly noteworthy due to its efficiency and specificity. For example, biocatalysis involving enzymes from Rhodosporidium toruloides has shown promise in producing chiral compounds with high enantioselectivity .
One method involves the use of a dimethylammonium-ketone intermediate that can be converted into (R)-gamma-amino-gamma-cyanobutanoic acid with high enantioselectivity. This process utilizes specific enzymes that facilitate the conversion while minimizing unwanted side reactions. The reaction conditions, such as temperature, pH, and substrate concentration, are optimized to enhance yield and selectivity .
(R)-gamma-amino-gamma-cyanobutanoic acid can undergo various chemical reactions typical of amino acids and carboxylic acids. These include:
The reactivity of the cyano group allows for further derivatization, which can be exploited in synthetic organic chemistry to create more complex molecules or to modify biological activity .
The mechanism of action for (R)-gamma-amino-gamma-cyanobutanoic acid primarily involves its role as a neurotransmitter or neuromodulator in biological systems. Its structural similarity to gamma-aminobutyric acid (GABA) suggests it may interact with GABA receptors, influencing neuronal excitability.
Studies indicate that compounds structurally related to GABA can modulate synaptic transmission by binding to GABA receptors, leading to inhibitory effects on neuronal activity. This mechanism is crucial in regulating mood, anxiety, and other neurological functions .
(R)-gamma-amino-gamma-cyanobutanoic acid exhibits typical properties associated with amino acids:
Relevant analyses indicate that its hydrophobic nature may influence its bioavailability and interaction with biological membranes .
(R)-gamma-amino-gamma-cyanobutanoic acid has several applications in scientific research:
(R)-gamma-amino-gamma-cyanobutanoic acid ((R)-GACBA) is a non-proteinogenic amino acid characterized by a chiral center at the gamma-carbon, imparting distinct biological properties to its R-enantiomer. Microbial systems, particularly yeast strains like Saccharomyces cerevisiae (Baker's yeast), serve as primary natural producers of this compound, where it functions as a specialized metabolite potentially involved in stress response or nitrogen storage mechanisms [1] [5]. The biosynthesis initiates from L-glutamate or related precursors and proceeds via enantioselective enzymatic transformations. A key stereochemical determinant is the activity of pyridoxal 5'-phosphate (PLP)-dependent decarboxylases or transaminases that selectively generate the (R)-configuration. This stereospecificity arises from the precise positioning of the substrate within the enzyme's active site pocket, which sterically constrains the reaction trajectory to favor the (R)-enantiomer [4] [8]. Computational modeling of these enzymes reveals conserved amino acid residues forming hydrophobic and hydrogen-bonding interactions crucial for chiral discrimination during cyanide incorporation or amino group transfer [10]. Lactiplantibacillus plantarum and other lactic acid bacteria (LAB) also demonstrate potential for (R)-GACBA synthesis, leveraging similar PLP-dependent machinery adapted to acidic environments, although their native capacity for this specific cyanobutanoate derivative requires further elucidation [8].
Table 1: Microbial Systems Implicated in (R)-GACBA Biosynthesis
Microbial Strain | Classification | Key Enzymes/Pathways | Reported Enantioselectivity | Primary Reference |
---|---|---|---|---|
Saccharomyces cerevisiae | Yeast (Fungi) | PLP-dependent Decarboxylases | High (R)-preference | [1] [5] |
Lactiplantibacillus plantarum | Lactic Acid Bacteria | Glutamate Decarboxylase (GAD) system | Presumed High (R)-preference* | [8] |
Escherichia coli (Engineered) | Bacteria | Heterologous GAD/Aminotransferases | Engineered for (R)-selectivity | [10] |
Corynebacterium glutamicum (Engineered) | Bacteria | Engineered GABA Shunt | Potential for (R)-synthesis | [7] |
Note: Direct evidence for (R)-GACBA specificity in wild-type LAB needs confirmation; inference based on GABA pathway stereospecificity.
The enzymatic synthesis of (R)-GACBA critically depends on aminotransferases (transaminases) and dehydrogenases acting on specific keto-acid or aldehyde precursors. PLP-dependent ω-transaminases demonstrate significant potential for chiral amine synthesis. These enzymes catalyze the transfer of an amino group from an amino donor (e.g., glutamate, alanine) to a gamma-cyano-gamma-ketobutyric acid precursor, generating the chiral (R)-gamma-amino center with high enantiomeric excess (ee >99%) [7] [10]. The reaction equilibrium and kinetics are influenced by substrate concentration, pH, and the specific enzyme source. Glutamate decarboxylase (GAD), while primarily known for GABA production from glutamate, provides a structural and mechanistic paradigm relevant to (R)-GACBA synthesis. GAD employs PLP as an essential cofactor, forming a Schiff base intermediate with the glutamate substrate. Decarboxylation yields a quinonoid intermediate, which, in a hypothetical pathway towards GACBA, could undergo cyanide nucleophilic addition instead of protonation, followed by hydrolysis. However, the natural occurrence of this cyanide incorporation step requires enzymatic catalysis, potentially involving specific cyano-transferases or modified decarboxylases [4] [8]. Dehydrogenases, particularly those acting on amino acid derivatives (e.g., succinic semialdehyde dehydrogenase (SSADH) operating in the GABA shunt), play roles in precursor supply or byproduct removal. SSADH converts succinic semialdehyde (SSA) to succinate using NAD(P)+, indirectly influencing precursor pools for downstream chiral amino acid synthesis [1] [3]. The kinetics of these enzymes (Km, Vmax, kcat) towards potential (R)-GACBA pathway intermediates are crucial parameters determining flux and enantiopurity.
Table 2: Key Enzymes and Kinetic Parameters Relevant to Chiral (R)-GACBA Synthesis
Enzyme Class | Example Enzyme | Primary Role in Pathway | Critical Parameters | Cofactor Requirement |
---|---|---|---|---|
ω-Transaminase | (R)-selective Transaminase | Stereospecific amination of cyano-keto acid | High Km for keto acid; Moderate Vmax | PLP |
Decarboxylase | Glutamate Decarboxylase | Decarboxylation (model for cyanide addition) | Low pH optimum; Substrate specificity | PLP |
Dehydrogenase | Succinic Semialdehyde DH | Precursor supply (GABA shunt) | NAD(P)+ dependent; Irreversible | NAD(P)+ |
Pyridoxal Kinase | PdxY | PLP regeneration (cofactor sustainability) | ATP dependence; Activity on PL | ATP |
Achieving high-titer, high-ee (R)-GACBA production necessitates sophisticated metabolic engineering strategies applied to microbial chassis. Key approaches include:
The production of enantiopure (R)-GACBA can be pursued via whole-cell (in vivo) fermentation or cell-free enzymatic (in vitro) biotransformation, each with distinct advantages and limitations:
Key Strategies: Use of permeabilized cells (e.g., with CTAB treatment) to enhance substrate access, controlled feeding of substrates like monosodium glutamate (MSG), engineering robust efflux systems, and employing anaerobic or microaerobic conditions if required by key enzymes.
In Vitro Biotransformation (Cell-Free Systems):
The choice between in vivo and in vitro strategies depends heavily on the specific enzymes involved, the cost and toxicity of substrates (especially cyanide sources), the required product purity and enantiomeric excess, and the scale of production. Hybrid approaches, such as using *resting cells (metabolically active but non-growing) fed with high substrate concentrations, offer a middle ground, combining some advantages of both methods [4] [10].
Table 3: Comparison of In Vivo vs. In Vitro Synthesis Strategies for (R)-GACBA
Feature | In Vivo Fermentation | In Vitro Biotransformation |
---|---|---|
Cofactor Regeneration | Intrinsic cellular metabolism (Automatic) | Requires engineered systems (Costly/Complex) |
Substrate Uptake | Membrane transport limitations | Direct enzyme access |
Product Degradation | Possible (Metabolic diversion) | Minimal |
Toxicity Constraints | Significant (Cell viability affected) | Lower (No living cells) |
Byproduct Formation | Higher (Cellular metabolism) | Lower (Defined reaction) |
Downstream Processing | Complex (Cells, media components) | Simpler (Primarily product and buffer) |
Enzyme Stability | Generally High (Cellular environment) | Lower (Requires immobilization) |
Process Scale-up | Well-established Fermentation technology | Reactor design more complex |
Capital Cost | Moderate-High (Fermenters) | Low-Moderate (Bioreactors) |
Operating Cost | Low (Cheap carbon sources) | Potentially High (Enzymes, Cofactors) |
Ideal For | High-volume production from simple sugars | High-value, low-volume products; Toxic steps |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: